Plasma kallikrein-IN-2
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Overview
Description
Plasma kallikrein-IN-2 is a small molecule inhibitor that targets plasma kallikrein, a serine protease involved in the kallikrein-kinin system. This system plays a crucial role in various physiological processes, including blood pressure regulation, inflammation, and coagulation . This compound has garnered significant attention due to its potential therapeutic applications, particularly in treating conditions such as hereditary angioedema and other inflammatory disorders .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of plasma kallikrein-IN-2 typically involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The synthetic route often starts with commercially available starting materials, which undergo a series of reactions such as alkylation, acylation, and cyclization . Specific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions for large-scale reactions, ensuring consistent quality control, and implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
Plasma kallikrein-IN-2 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify functional groups within the molecule.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound may yield oxidized derivatives with altered biological activity, while substitution reactions can produce analogs with different pharmacological properties .
Scientific Research Applications
Plasma kallikrein-IN-2 has a wide range of scientific research applications:
Mechanism of Action
Plasma kallikrein-IN-2 exerts its effects by inhibiting the activity of plasma kallikrein, a serine protease that cleaves kininogen to release bradykinin . Bradykinin is a peptide that mediates various physiological responses, including vasodilation, increased vascular permeability, and pain. By inhibiting plasma kallikrein, this compound reduces the production of bradykinin, thereby mitigating its effects . The molecular targets and pathways involved include the kallikrein-kinin system and its interactions with other protease systems .
Comparison with Similar Compounds
Similar Compounds
Ecallantide: A recombinant protein that inhibits plasma kallikrein and is used to treat hereditary angioedema.
Icatibant: A bradykinin receptor antagonist used to treat acute attacks of hereditary angioedema.
Lanadelumab: A monoclonal antibody that inhibits plasma kallikrein and is used for prophylactic treatment of hereditary angioedema.
Uniqueness
Plasma kallikrein-IN-2 is unique in its small molecule structure, which allows for oral administration and potentially better pharmacokinetic properties compared to protein-based inhibitors like ecallantide and lanadelumab . Additionally, its specificity for plasma kallikrein makes it a valuable tool for studying the kallikrein-kinin system and developing new therapeutic agents .
Properties
Molecular Formula |
C28H24ClF3N8O3 |
---|---|
Molecular Weight |
613.0 g/mol |
IUPAC Name |
6-[3-chloro-6-(difluoromethyl)-2-fluorophenyl]-3-(hydroxymethyl)-N-[1-[1-[6-methyl-5-[(1R,5S)-2-oxo-3-azabicyclo[3.1.0]hexan-3-yl]pyrazin-2-yl]ethyl]pyrazol-4-yl]pyrazine-2-carboxamide |
InChI |
InChI=1S/C28H24ClF3N8O3/c1-12-26(39-9-14-5-17(14)28(39)43)34-7-19(36-12)13(2)40-10-15(6-35-40)37-27(42)24-21(11-41)33-8-20(38-24)22-16(25(31)32)3-4-18(29)23(22)30/h3-4,6-8,10,13-14,17,25,41H,5,9,11H2,1-2H3,(H,37,42)/t13?,14-,17-/m1/s1 |
InChI Key |
QTEIOTHWOLEZKV-DTLKIFBZSA-N |
Isomeric SMILES |
CC1=NC(=CN=C1N2C[C@H]3C[C@H]3C2=O)C(C)N4C=C(C=N4)NC(=O)C5=NC(=CN=C5CO)C6=C(C=CC(=C6F)Cl)C(F)F |
Canonical SMILES |
CC1=NC(=CN=C1N2CC3CC3C2=O)C(C)N4C=C(C=N4)NC(=O)C5=NC(=CN=C5CO)C6=C(C=CC(=C6F)Cl)C(F)F |
Origin of Product |
United States |
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